molecular formula C19H24FN7O B6442352 2-[3-({2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}(methyl)amino)azetidin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2640829-02-1

2-[3-({2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}(methyl)amino)azetidin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B6442352
CAS RN: 2640829-02-1
M. Wt: 385.4 g/mol
InChI Key: KUZCINKFANCDNR-UHFFFAOYSA-N
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Description

The compound is a pyrimidinone derivative, which is a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone group. The specific compound you mentioned has several other functional groups attached to the pyrimidine ring, including a fluoro group, a propyl group, and a complex group containing a pyrazolo[1,5-a]pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The pyrimidinone ring and the pyrazolo[1,5-a]pyrimidine ring are both aromatic, meaning they have a cyclic cloud of delocalized electrons. This often results in compounds that are relatively stable and have distinct chemical properties .


Chemical Reactions Analysis

As an aromatic compound, this molecule might undergo electrophilic aromatic substitution reactions. Additionally, the presence of the ketone group means it could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. As a general rule, compounds like this one, which contain multiple ring structures and a variety of functional groups, are likely to have complex properties that can’t be easily predicted without experimental data .

Scientific Research Applications

These applications highlight F-DPA’s versatility and potential impact across diverse scientific domains. Further research and clinical validation will enhance our understanding of its utility . If you’d like more information on any specific application, feel free to ask! 😊

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of pyrimidinone derivatives and related compounds is a active area of research, particularly in the field of medicinal chemistry. Future research could potentially involve the synthesis of new pyrimidinone derivatives, the investigation of their physical and chemical properties, and the exploration of their potential uses as pharmaceuticals .

properties

IUPAC Name

2-[3-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-methylamino]azetidin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN7O/c1-10(2)17-16(20)18(28)23-19(22-17)26-8-13(9-26)25(5)15-7-11(3)21-14-6-12(4)24-27(14)15/h6-7,10,13H,8-9H2,1-5H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZCINKFANCDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N(C)C3CN(C3)C4=NC(=C(C(=O)N4)F)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-methylamino]azetidin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one

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